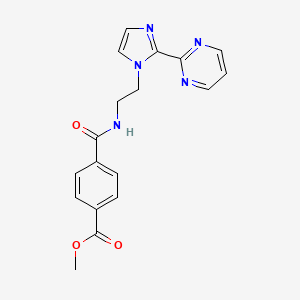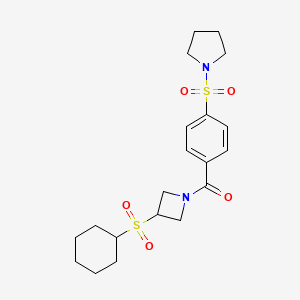
1-(1,3-Oxazol-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Oxazol-5-yl)propan-1-one is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 1-(1,3-Oxazol-5-yl)propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a member of the oxazole class of compounds, it may share some of the biological activities common to this class, such as anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties . .
Biochemical Pathways
Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions , suggesting that this compound may also interact with multiple biochemical pathways
Pharmacokinetics
As a small molecule with a molecular weight of 125.13 , it may have favorable absorption and distribution characteristics, but this would need to be confirmed through experimental studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some oxazole derivatives have shown significant cytotoxic activity on cancerous cell lines , suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Oxazol-5-yl)propan-1-one can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These typically involve the use of scalable and efficient synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Oxazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed reactions are frequently employed for arylation and alkenylation of the oxazole ring.
Major Products: The major products formed from these reactions include various substituted oxazoles and oxazolines, which can have different functional groups attached to the ring structure.
Scientific Research Applications
1-(1,3-Oxazol-5-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
1,3-Oxazole: The parent compound of 1-(1,3-Oxazol-5-yl)propan-1-one, featuring the same oxazole ring structure.
Oxazoline: A reduced form of oxazole, where the nitrogen atom is part of a saturated ring.
Isoxazole: A structural isomer of oxazole, with the nitrogen and oxygen atoms in different positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-oxazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5(8)6-3-7-4-9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDQWEAVPHTJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172473-41-3 |
Source


|
| Record name | 1-(1,3-oxazol-5-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
![N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2493107.png)
![3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2493108.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2493112.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)





![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)
